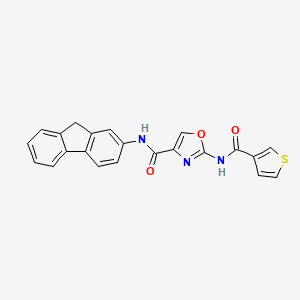

N-(9H-fluoren-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Description

N-(9H-fluoren-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a heterocyclic organic compound characterized by its hybrid architecture, combining a fluorenyl group, a thiophene-amido moiety, and an oxazole-carboxamide core. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S/c26-20(14-7-8-29-12-14)25-22-24-19(11-28-22)21(27)23-16-5-6-18-15(10-16)9-13-3-1-2-4-17(13)18/h1-8,10-12H,9H2,(H,23,27)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLKYAXKKVASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9H-fluoren-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl moiety and a thiophene amide, contributing to its unique biological activity. The molecular formula is with a molecular weight of approximately 302.36 g/mol. The presence of the oxazole ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.008 μg/mL |

| Compound B | Escherichia coli | 0.03 μg/mL |

| Compound C | Streptococcus pneumoniae | 0.006 μg/mL |

These compounds have shown to be more potent than traditional antibiotics such as ampicillin and streptomycin, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231).

The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, it has been found to inhibit topoisomerase enzymes selectively in bacterial cells without affecting human topoisomerase II, thereby reducing cytotoxicity in normal cells .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| A549 | 15 | Taxol |

| MDA-MB-231 | 12 | Doxorubicin |

These results suggest that the compound may serve as an effective anticancer agent with a favorable safety profile compared to established chemotherapeutics .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives based on the fluorenyl structure against multidrug-resistant strains. The results indicated that these derivatives had remarkable activity against resistant strains, suggesting their potential use in treating infections caused by such pathogens .

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that this compound exhibited lower toxicity in normal human cell lines compared to cancerous ones, highlighting its selectivity and therapeutic potential .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

The compound's structural features make it a candidate for use in OLED technology. The presence of the fluorene moiety contributes to enhanced luminescent properties, while the thiophene and oxazole components can influence charge transport characteristics. Research indicates that derivatives of similar compounds have shown promising results in OLED applications, exhibiting high efficiency and stability under operational conditions .

Organic Photovoltaics (OPVs) :

In the realm of solar energy conversion, N-(9H-fluoren-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide could serve as an electron donor material. Its ability to absorb light and facilitate charge separation is critical for enhancing the performance of OPVs. Studies suggest that incorporating such compounds into photovoltaic cells can improve their overall efficiency by optimizing light absorption and charge mobility .

Photonic Applications

Fluorescent Probes :

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation can be harnessed for tracking cellular processes or detecting specific biomolecules. The design of fluorescent probes based on similar oxazole derivatives has been explored extensively, indicating that modifications can lead to tailored emission wavelengths and improved sensitivity in detection methods .

Sensors :

this compound may also find applications in sensor technology. Its electronic properties can be utilized to develop sensors for detecting environmental pollutants or biological markers. The integration of thiophene units enhances the compound's sensitivity to various analytes, making it a potential candidate for advanced sensor systems .

Medicinal Chemistry

Anticancer Activity :

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the oxazole ring and thiophene moiety could enhance the bioactivity of this compound against various cancer cell lines. Preliminary investigations suggest that such compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties :

There is growing interest in the antimicrobial potential of oxazole-containing compounds. Research has shown that derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The unique interactions facilitated by the thiophene and oxazole groups may contribute to their effectiveness as antimicrobial agents .

Case Studies

Comparison with Similar Compounds

Key Structural Features

- Fluorenyl group : Provides rigidity and stability, often linked to enhanced binding in hydrophobic environments .

- Thiophene-amido moiety : The sulfur atom in thiophene may improve redox activity and metal coordination, while the amido linker facilitates hydrogen bonding .

- Oxazole-carboxamide core : The oxazole ring’s electron-deficient nature and carboxamide’s hydrogen-bonding capacity are critical for interactions with biological targets like enzymes or receptors .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing fluorenyl, thiophene, or oxazole-carboxamide motifs.

Structural Analogues and Their Properties

Key Differentiators

Solubility vs. Lipophilicity : Unlike VIT-2763’s hydrophilic benzimidazole-fluoropyridyl system, the target compound’s fluorenyl group prioritizes lipophilicity, favoring blood-brain barrier penetration for neuroactive applications .

Q & A

Basic: What are the recommended synthetic routes for N-(9H-fluoren-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis likely involves multi-step reactions leveraging fluorene and thiophene precursors. A domino reaction strategy (as demonstrated for analogous fluorenyl derivatives) is recommended, where sequential transformations (e.g., Michael addition, cyclization) minimize intermediate purification . Key steps:

- Precursor activation : Use 3-(thiophene-3-amido)propanoic acid derivatives for oxazole ring formation via cyclodehydration.

- Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the fluorenyl moiety to the oxazole core.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yield. Validate purity via HPLC and NMR .

Advanced: How can discrepancies between computational structural predictions and experimental crystallographic data be resolved?

Answer:

Discrepancies often arise from dynamic molecular conformations or crystal packing effects. To resolve this:

Refinement tools : Use SHELXL for small-molecule refinement, which allows flexible parameterization (e.g., anisotropic displacement parameters) to model electron density accurately .

Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization, identifying over-constrained regions .

Computational alignment : Compare DFT-optimized gas-phase structures with crystallographic coordinates using Mercury (CCDC) to assess torsional deviations.

Twinned data : Apply the TWIN command in SHELXL if data suggests pseudo-symmetry or overlapping reflections .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

- NMR :

- ¹H/¹³C NMR : Confirm fluorene (aromatic protons at δ 7.2–7.8 ppm) and oxazole (C=O at ~160 ppm) moieties. Thiophene protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve amide connectivity (e.g., correlation between thiophene NH and oxazole carbonyl).

- FT-IR : Validate amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and oxazole (C–N–C ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced: What experimental approaches quantify solvent effects on the compound’s photophysical properties?

Answer:

For fluorene derivatives, solvent polarity significantly impacts optical behavior:

Three-photon absorption (3PA) : Use ultrafast Z-scan techniques in varying solvents (e.g., THF vs. DMF). Measure cross-sections (σ₃) under 1200–1600 nm excitation .

Solvatochromism : Record UV-vis spectra in solvents of increasing polarity (e.g., hexane → DMSO). Correlate λₘₐₓ shifts with Reichardt’s ET(30) parameter.

Fluorescence quenching : Titrate with halide ions (e.g., KI) to assess excited-state interactions.

Computational modeling : Perform TD-DFT calculations with implicit solvent models (e.g., PCM) to predict solvent-dependent emission .

Basic: How is X-ray crystallography applied to determine this compound’s molecular structure, and which software tools are essential?

Answer:

- Data collection : Use a single-crystal diffractometer (Mo Kα, λ = 0.71073 Å). Ensure crystal quality (Rint < 5%).

- Structure solution :

- Visualization : ORTEP-3 for thermal motion analysis; Mercury for packing diagrams .

- Validation : Check using PLATON (e.g., ADDSYM for missed symmetry) .

Advanced: How can researchers design stability studies to evaluate degradation pathways under varying conditions?

Answer:

- Forced degradation : Expose the compound to:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : 3% H₂O₂, room temperature, 12h.

- Photolysis : UV light (λ = 254 nm) for 48h.

- Analytical tools :

- HPLC-DAD/MS : Track degradation products; correlate retention times with plausible fragments (e.g., fluorene cleavage).

- NMR : Identify hydrolyzed amide bonds or oxidized thiophene rings.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Basic: What are the key considerations for optimizing solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (<1% v/v) to pre-dissolve the compound.

- Surfactants : Add Tween-80 (0.01%) for aqueous stability.

- pH adjustment : For ionizable groups (e.g., carboxamide), test buffers (pH 6–8) to enhance solubility.

- Cryopreservation : Lyophilize in 10% trehalose for long-term storage .

Advanced: How can researchers resolve conflicting bioactivity data across cell-based assays?

Answer:

Contradictions may arise from off-target effects or assay-specific conditions:

Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate across multiple cell lines (e.g., HEK293 vs. RAW264.7) .

Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the proposed target.

Counter-screens : Test against related receptors/enzymes (e.g., FPR1 vs. FPR2 selectivity) .

Metabolic stability : Assess compound integrity post-incubation via LC-MS to rule out degradation artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.